Enhanced Target Potency: JNJ-61432059 pIC50 9.7 vs LY-3130481 IC50 65 nM at GluA1/γ-8 Receptors
JNJ-61432059 demonstrates substantially higher potency at TARP γ-8-associated AMPARs compared to LY-3130481 (CERC-611), a first-generation TARP γ-8 selective modulator that advanced to clinical development. The pIC50 of 9.7 for JNJ-61432059 at GluA1/γ-8 translates to an IC50 of approximately 0.2 nM, representing a >300-fold improvement in affinity relative to LY-3130481 which exhibits an IC50 of 65 nM against AMPA/TARP γ-8 [1]. This potency differential has direct implications for in vivo dosing requirements and potential therapeutic index. JNJ-61432059 was explicitly developed as a more potent ligand subsequent to the initial high-throughput screening hits that identified LY-3130481 and JNJ-55511118 [2].
| Evidence Dimension | Receptor binding affinity (potency) |
|---|---|
| Target Compound Data | pIC50 = 9.7 (~0.2 nM) |
| Comparator Or Baseline | LY-3130481: IC50 = 65 nM |
| Quantified Difference | >300-fold higher potency (0.2 nM vs 65 nM) |
| Conditions | GluA1/γ-8 AMPAR recombinant expression systems |
Why This Matters
Higher potency enables lower effective dosing in vivo, potentially improving the therapeutic window and reducing off-target effects in preclinical seizure and pain models.
- [1] Zhang D, Lape R, Shaikh SA, et al. Modulatory mechanisms of TARP γ8-selective AMPA receptor therapeutics. Nat Commun. 2023;14:1659. PMID: 36966141. View Source
- [2] Zhang D, Lape R, Shaikh SA, et al. Modulatory mechanisms of TARP γ8-selective AMPA receptor therapeutics. Nat Commun. 2023;14:1659. PMID: 36966141. View Source
